molecular formula C14H15N3O3S B2575222 N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2097927-37-0

N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2575222
CAS No.: 2097927-37-0
M. Wt: 305.35
InChI Key: ALCKRSHCXMDDSJ-UHFFFAOYSA-N
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Description

N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that belongs to the class of aminobenzenesulfonamides This compound is characterized by the presence of a benzofuran ring, a sulfonamide group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-amino-6-methylpyrimidine with benzofuran-5-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. It is known to bind to heat shock protein HSP 90-alpha, which plays a crucial role in protein folding and stabilization. By inhibiting this protein, the compound can disrupt various cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of a benzofuran ring, a sulfonamide group, and a pyrimidine ring.

Properties

IUPAC Name

N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-10-6-12(16-9-15-10)8-17-21(18,19)13-2-3-14-11(7-13)4-5-20-14/h2-3,6-7,9,17H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCKRSHCXMDDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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